2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
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Overview
Description
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide is a complex organic compound that features a combination of imidazolidinone and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a suitable imidazolidinone precursor, followed by cyclization with a thiazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazolidinone and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities.
Imidazolidinone Derivatives: These compounds are known for their therapeutic potential and are used in various medicinal applications
Uniqueness
What sets 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide apart is its unique combination of imidazolidinone and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-29-14-9-7-13(8-10-14)12-25-19(27)16(23-21(25)28)11-18(26)24-20-22-15-5-3-2-4-6-17(15)30-20/h7-10,16H,2-6,11-12H2,1H3,(H,23,28)(H,22,24,26) |
InChI Key |
ZSVSBLJBBDCMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
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